molecular formula C23H21Cl2NO5 B3705467 4-[(4-chlorobenzyl)oxy]-N-(4-chloro-2,5-dimethoxyphenyl)-3-methoxybenzamide

4-[(4-chlorobenzyl)oxy]-N-(4-chloro-2,5-dimethoxyphenyl)-3-methoxybenzamide

Cat. No.: B3705467
M. Wt: 462.3 g/mol
InChI Key: JKUQNZZTAYKILJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a common motif in pharmaceuticals and can interact with biological systems in various ways . It also contains methoxy and chlorobenzyl groups, which can influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. These groups can engage in various intermolecular interactions, influencing the compound’s behavior in solution or in a biological context .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the aromatic rings and the electron-withdrawing chloro groups. The amide group could potentially undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide could increase its solubility in water, while the aromatic rings could contribute to its stability .

Future Directions

Future research on this compound could involve studying its reactivity, its interactions with biological systems, or its potential uses in medicine or other fields .

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2NO5/c1-28-20-12-18(21(29-2)11-17(20)25)26-23(27)15-6-9-19(22(10-15)30-3)31-13-14-4-7-16(24)8-5-14/h4-12H,13H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUQNZZTAYKILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-chlorobenzyl)oxy]-N-(4-chloro-2,5-dimethoxyphenyl)-3-methoxybenzamide
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4-[(4-chlorobenzyl)oxy]-N-(4-chloro-2,5-dimethoxyphenyl)-3-methoxybenzamide
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4-[(4-chlorobenzyl)oxy]-N-(4-chloro-2,5-dimethoxyphenyl)-3-methoxybenzamide
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4-[(4-chlorobenzyl)oxy]-N-(4-chloro-2,5-dimethoxyphenyl)-3-methoxybenzamide

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